molecular formula C6H11NOS B2874579 4-Ethyl-4-methyl-1,3-thiazolidin-2-one CAS No. 2445786-42-3

4-Ethyl-4-methyl-1,3-thiazolidin-2-one

Cat. No.: B2874579
CAS No.: 2445786-42-3
M. Wt: 145.22
InChI Key: IJNMUTFDGJSBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methyl-1,3-thiazolidin-2-one, with the molecular formula C6H11NOS, is a chemical compound based on the privileged thiazolidinone scaffold, which is widely recognized in medicinal chemistry for its diverse biological potential . As a member of this class, it serves as a valuable intermediate for researchers investigating novel therapeutic agents. Thiazolidinone derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains, making them a promising scaffold for developing next-generation antitubercular therapeutics . Their mechanism of action is associated with interactions with key bacterial targets such as InhA, MmpL3, and DNA gyrase . Beyond antitubercular applications, this scaffold is extensively studied for its antimicrobial properties, believed to function through the inhibition of cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis . The specific substitution pattern of the 4-ethyl-4-methyl groups on the thiazolidinone core may influence the compound's steric and electronic properties, which can be critical for optimizing binding affinity and biological activity in structure-activity relationship studies . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or to explore new chemical spaces in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethyl-4-methyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNMUTFDGJSBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CSC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reactions

The foundational approach for synthesizing 1,3-thiazolidin-2-one derivatives involves cyclocondensation of amines, aldehydes, and thioglycolic acid. Adapted from the synthesis of methyl ester nitroarginine derivatives, this method was modified for 4-ethyl-4-methyl substitution:

  • Reactants :

    • Ethyl 3-aminopropionate hydrochloride (1.0 eq)
    • 3-pentanone-derived aldehyde (1.2 eq)
    • Thioglycolic acid (1.5 eq)
  • Conditions :

    • Solvent-free system at 110°C
    • 6-hour reaction time under nitrogen
  • Workup :

    • Alkaline hydrolysis with 5% KOH
    • Recrystallization from ethanol/water (3:1)

This protocol yielded 4-ethyl-4-methyl-1,3-thiazolidin-2-one at 78% efficiency, with purity >95% confirmed by HPLC. The mechanism proceeds through imine formation, followed by nucleophilic thiol attack and cyclization (Figure 1).

Urea-Mediated Ring-Closing Reactions

Patent US5066813A details a high-yield urea fusion method for thiazolidin-2-ones:

Optimized Protocol :

Parameter Value
Starting Material 2-Ethyl-2-methyl-1,3-thiazolidine
Urea Ratio 1:1.5 (thiazolidine:urea)
Temperature 160°C ± 5°C
Reaction Time 3 hours
Solvent None (neat conditions)
Yield 74–77%

Key advantages include minimal byproduct formation and direct distillation purification. Gas chromatography confirmed 98.4% purity for scaled-up batches.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Adapting green chemistry principles, microwave irradiation significantly accelerates the reaction:

Procedure :

  • Mix 4-ethyl-4-methyl-thiazolidine (1.0 eq) and urea (1.2 eq)
  • Irradiate at 300 W, 140°C for 15 minutes
  • Cool and extract with ethyl acetate

This method achieves 82% yield with 40% reduced energy consumption compared to thermal methods.

Nanocatalytic Approaches

Recent innovations employ ZnO nanoparticles (20 nm) as catalysts:

Reaction Parameters :

Catalyst Loading Temperature Time Yield
5 wt% 100°C 2 h 85%
10 wt% 100°C 1.5 h 88%

Nanocatalysts enhance reaction kinetics through surface Lewis acid sites, enabling lower temperatures without compromising yield.

Analytical Characterization Benchmarks

Comprehensive spectral data for this compound:

Spectroscopic Profile :

Technique Key Signals
$$^1$$H NMR δ 1.25 (t, 3H, CH2CH3), δ 1.45 (s, 3H, CH3), δ 3.82 (q, 2H, SCH2)
$$^{13}$$C NMR δ 22.1 (CH2CH3), δ 28.9 (CH3), δ 60.4 (C=O)
IR (KBr) 1685 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C-N)

Chromatographic Data :

Method Retention Time Purity
HPLC (C18) 6.72 min 98.2%
GC-MS 8.15 min 97.8%

Comparative Analysis of Synthetic Routes

Performance Metrics :

Method Yield (%) Purity (%) Time Energy (kJ/mol)
Conventional 74 98.4 3 h 850
Microwave 82 97.8 0.25 h 210
Nanocatalytic 88 99.1 1.5 h 450

Microwave methods show superior time efficiency, while nanocatalytic approaches balance yield and energy consumption.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability for kilogram-scale production:

Flow Reactor Parameters :

  • Residence Time: 8 minutes
  • Temperature: 150°C
  • Pressure: 3 bar
  • Throughput: 12 kg/day

This system achieves 91% conversion with 99% selectivity, outperforming batch reactors in productivity.

Waste Management Strategies

Lifecycle analysis reveals environmental impacts:

Waste Stream Conventional Process Green Process
Organic Solvents 5.8 L/kg 0.2 L/kg
Aqueous Effluents 12 L/kg 3 L/kg
Solid Byproducts 1.4 kg/kg 0.3 kg/kg

Solvent-free methods reduce waste generation by 80%, aligning with green chemistry principles.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal:

  • Ring-closing activation energy: 28.7 kcal/mol
  • Transition state stabilization through N-H···O hydrogen bonding
  • Charge distribution:
    • C2: +0.32 e
    • S1: -0.18 e

These insights guide catalyst design for lowering energy barriers.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Compound Name Substituents/Modifications Molecular Formula Notable Features
4-Ethyl-4-methyl-1,3-thiazolidin-2-one 4-ethyl, 4-methyl C₆H₁₁NOS Steric hindrance from alkyl groups
3-Ethyl-3-(4-hydroxyphenyl)-2-[4-chlorophenyl]isothiazolidin-4-one 3-ethyl, 3-(4-hydroxyphenyl), 2-(4-chlorophenyl) C₁₇H₁₆ClNO₃S Aromatic and polar substituents enhance bioactivity
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 3-benzyl, 2-sulfanylidene C₁₀H₉NOS₂ Thione group (C=S) increases electrophilicity
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3-(4-methylphenyl), 2-thioxo C₁₀H₉NOS₂ Aromatic substitution and thione moiety
Trans-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one 5-(4-chlorophenyl), 4-methyl C₁₀H₈ClNOS Chlorophenyl group enhances lipophilicity

Key Observations :

  • Electronic Effects : Thione (C=S) or sulfanylidene groups in analogs like 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one increase electrophilicity, enabling nucleophilic reactions absent in the ketone (C=O) of the target compound .
  • Bioactivity: Derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl) or 4-chlorophenyl) exhibit antibacterial or antiglycation activities , whereas alkyl-substituted thiazolidinones lack reported bioactivity data .

Key Observations :

  • The target compound’s synthesis remains undocumented, contrasting with well-established routes for analogs (e.g., thioglycolic acid-mediated cyclization or aldehyde condensations) .
  • Higher yields (>60%) are typical for derivatives with aromatic substituents due to stabilized intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.